molecular formula C13H7Cl3O2 B6407627 6-Chloro-2-(3,5-dichlorophenyl)benzoic acid CAS No. 1261939-87-0

6-Chloro-2-(3,5-dichlorophenyl)benzoic acid

Cat. No.: B6407627
CAS No.: 1261939-87-0
M. Wt: 301.5 g/mol
InChI Key: ACSNGQJMMZSDJS-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,5-dichlorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of three chlorine atoms attached to the benzene rings

Properties

IUPAC Name

2-chloro-6-(3,5-dichlorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(16)12(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSNGQJMMZSDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691292
Record name 3,3',5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-87-0
Record name 3,3',5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Chloro-2-(3,5-dichlorophenyl)benzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-chlorobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually include heating the mixture to a temperature of around 60°C to ensure complete conversion of the reactants .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

6-Chloro-2-(3,5-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups using reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include substituted benzoic acids, alcohols, and amines .

Scientific Research Applications

6-Chloro-2-(3,5-dichlorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,5-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

6-Chloro-2-(3,5-dichlorophenyl)benzoic acid can be compared with other similar compounds, such as:

    3,5-Dichlorobenzoic acid: Lacks the additional chlorine atom on the second benzene ring, resulting in different chemical and biological properties.

    2-Chloro-6-(3,5-dichlorophenyl)benzoic acid: Similar structure but with different positioning of chlorine atoms, leading to variations in reactivity and applications.

    2,4-Dichlorobenzoic acid:

The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties, making it valuable for various applications.

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